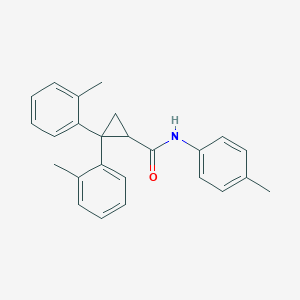![molecular formula C42H24I2N4O7 B14950372 2,2'-(oxydibenzene-4,1-diyl)bis[N-(3-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]](/img/structure/B14950372.png)
2,2'-(oxydibenzene-4,1-diyl)bis[N-(3-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-{5-[(3-IODOANILINO)CARBONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}PHENOXY)PHENYL]-N-(3-IODOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and iodine atoms. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-{5-[(3-IODOANILINO)CARBONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}PHENOXY)PHENYL]-N-(3-IODOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the isoindoline core, followed by the introduction of the iodoanilino and phenoxy groups. Common reagents used in these reactions include various halogenating agents, coupling reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure efficient and consistent production. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain high-purity products suitable for research and application.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(4-{5-[(3-IODOANILINO)CARBONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}PHENOXY)PHENYL]-N-(3-IODOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
2-[4-(4-{5-[(3-IODOANILINO)CARBONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}PHENOXY)PHENYL]-N-(3-IODOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[4-(4-{5-[(3-IODOANILINO)CARBONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}PHENOXY)PHENYL]-N-(3-IODOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of iodine atoms can enhance its binding affinity and specificity, making it a potent molecule for targeted applications.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in dye and herbicide production.
FeS2 (pyrite): A compound with a similar structural motif but different elemental composition.
Barium compounds: Chemically similar to strontium compounds, used in various industrial applications.
Uniqueness
2-[4-(4-{5-[(3-IODOANILINO)CARBONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}PHENOXY)PHENYL]-N-(3-IODOPHENYL)-1,3-DIOXO-5-ISOINDOLINECARBOXAMIDE stands out due to its unique combination of aromatic rings and iodine atoms, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C42H24I2N4O7 |
|---|---|
Peso molecular |
950.5 g/mol |
Nombre IUPAC |
N-(3-iodophenyl)-2-[4-[4-[5-[(3-iodophenyl)carbamoyl]-1,3-dioxoisoindol-2-yl]phenoxy]phenyl]-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C42H24I2N4O7/c43-25-3-1-5-27(21-25)45-37(49)23-7-17-33-35(19-23)41(53)47(39(33)51)29-9-13-31(14-10-29)55-32-15-11-30(12-16-32)48-40(52)34-18-8-24(20-36(34)42(48)54)38(50)46-28-6-2-4-26(44)22-28/h1-22H,(H,45,49)(H,46,50) |
Clave InChI |
SEONBYPSTXIDAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N6C(=O)C7=C(C6=O)C=C(C=C7)C(=O)NC8=CC(=CC=C8)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B14950294.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14950302.png)

![6-(Difluoromethyl)-4-isobutyl-5-[(methylsulfanyl)carbonyl]-2-(trifluoromethyl)nicotinic thioanhydride](/img/structure/B14950307.png)
![2-methoxy-5-(3-{[(E)-naphthalen-1-ylmethylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B14950309.png)

![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-phenylacetamide](/img/structure/B14950314.png)

![5,5'-[4-(4-Carboxybenzoyl)-1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6-diyl]diisophthalic acid](/img/structure/B14950342.png)
![7-(2-Fluorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B14950347.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2,4-dihydroxybenzohydrazide](/img/structure/B14950350.png)
![N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide](/img/structure/B14950357.png)
![5-bromo-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14950359.png)
![N-[3-({(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}carbonyl)phenyl]-2-phenylacetamide](/img/structure/B14950370.png)
